2,4-Dichloro-6-(difluoromethyl)quinoline
Description
Properties
IUPAC Name |
2,4-dichloro-6-(difluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2F2N/c11-7-4-9(12)15-8-2-1-5(10(13)14)3-6(7)8/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAFIVAUACPQVQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)F)C(=CC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,4-Dichloro-6-(difluoromethyl)quinoline is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a quinoline backbone with two chlorine atoms and a difluoromethyl group. Its structure is pivotal in determining its interaction with biological targets.
Mechanisms of Biological Activity
Research indicates that this compound exhibits multiple mechanisms of action:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit various enzymes, including monoamine oxidase (MAO) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases and cognitive disorders .
- Antimicrobial Activity : It has shown significant activity against various bacterial strains, including Staphylococcus aureus, suggesting potential as an antibacterial agent .
- Antiparasitic Properties : The compound has demonstrated efficacy against Plasmodium falciparum, the causative agent of malaria, indicating its potential in antimalarial therapies .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Activity :
- Neuroprotective Effects :
- Antiparasitic Efficacy :
Data Table: Biological Activities of this compound
| Biological Activity | Target Organism/Enzyme | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 5.0 | Inhibition of clumping factor A |
| Antiparasitic | Plasmodium falciparum | 1.5 | Inhibition of dihydroorotate dehydrogenase |
| Neuroprotective | MAO-B | 3.0 | Enzyme inhibition leading to reduced oxidative stress |
Scientific Research Applications
Antimicrobial Activity
2,4-Dichloro-6-(difluoromethyl)quinoline has demonstrated significant antimicrobial properties against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
This suggests its potential as an antibacterial agent in clinical applications.
Antiparasitic Properties
The compound has shown efficacy against Plasmodium falciparum, the causative agent of malaria. Research indicates that it may be effective in developing antimalarial therapies due to its ability to inhibit critical biological processes in the parasite .
Enzyme Inhibition
Studies have identified that this compound can inhibit various enzymes, including:
- Monoamine oxidase (MAO) : Associated with neurodegenerative diseases.
- Butyrylcholinesterase (BChE) : Linked to cognitive disorders.
These properties highlight its potential therapeutic applications in treating neurological conditions.
Case Study 1: Antimicrobial Efficacy
A study demonstrated that this compound exhibited potent activity against Staphylococcus aureus, showcasing its potential as a lead compound for developing new antibiotics. The compound's mechanism involves disrupting bacterial cell wall synthesis, leading to cell death.
Case Study 2: Antimalarial Activity
In another research effort, the compound was tested against Plasmodium falciparum in vitro. Results indicated a significant reduction in parasitic load at low concentrations, suggesting that it could serve as a foundation for new antimalarial drugs. The study emphasized the need for further optimization of pharmacokinetic properties to enhance its efficacy in vivo .
Case Study 3: Neuroprotective Effects
Research investigating the neuroprotective effects of the compound found that it effectively inhibited MAO activity, which is crucial for maintaining neurotransmitter levels in the brain. This inhibition could provide therapeutic benefits for patients with neurodegenerative disorders such as Alzheimer's disease .
Summary of Applications
| Application Area | Mechanism of Action | Notable Findings |
|---|---|---|
| Antimicrobial | Disruption of cell wall synthesis | Effective against Staphylococcus aureus |
| Antiparasitic | Inhibition of Plasmodium falciparum | Significant reduction in parasitic load |
| Enzyme Inhibition | Inhibition of MAO and BChE | Potential neuroprotective effects |
Comparison with Similar Compounds
Structural and Substituent Analysis
The table below compares 2,4-dichloro-6-(difluoromethyl)quinoline with structurally related quinoline derivatives, emphasizing substituent effects:
Key Differences and Implications
Fluorinated Substituents: Difluoromethyl (CF₂H) vs. Fluorine Position: 6-Fluoro substituents (e.g., in pyrazoloquinoline derivatives) enhance aromatic electron deficiency, improving interactions with electron-rich biological targets .
Chlorine Substitution Patterns :
- 2,4-Dichloro substitution creates a sterically hindered environment, which may improve binding specificity in hydrophobic pockets of enzymes or receptors .
- In contrast, 4-chloro-2-trifluoromethyl derivatives (e.g., CAS 1701-27-5) prioritize electronic effects over steric bulk, favoring interactions with polar residues .
Functional Group Variations: Carboxamide derivatives (e.g., 2-chloro-6-fluoroquinoline-4-carboxamide) exhibit higher solubility due to hydrogen-bonding capabilities, making them more suitable for aqueous environments . Methoxy groups (e.g., 6-OCH₃ in CAS 1701-27-5) further enhance solubility but may reduce membrane permeability compared to halogens .
Q & A
Q. Table 1: Comparison of Fluorination Reagents for Quinoline Derivatives
| Reagent | Conditions | Yield (%) | Byproducts | Reference |
|---|---|---|---|---|
| NFSI | 75°C, 36 h, DMF | 90 | PhSOF | |
| Selectfluor | 100°C, 24 h, MeCN | 65 | HF, Cl | |
| XeF | RT, 12 h, CHCl | 50 | Xe, HF |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
